5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicacid
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Overview
Description
5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with significant applications in organic synthesis and pharmaceutical chemistry. This compound is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of a compound with Boc anhydride under alkaline conditions to obtain an intermediate compound. This intermediate is then oxidized using 2,2,6,6-tetramethylpiperidine oxide, followed by a reaction with a Grignard reagent. The resulting compound is reduced with lithium aluminum hydride, and further reactions with n-butyl lithium and p-tosyl chloride yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The Boc protecting group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 2,2,6,6-tetramethylpiperidine oxide, reducing agents such as lithium aluminum hydride, and Grignard reagents for nucleophilic addition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, allowing the compound to participate in various biochemical pathways. The bicyclic structure provides stability and reactivity, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-[(Tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
- 5-[(Tert-butoxy)carbonyl]amino-bicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination provides distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C11H18N2O4 |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C11H18N2O4/c1-10(2,3)17-9(16)13-6-11(8(14)15)4-7(13)5-12-11/h7,12H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
XBOVYMLJXYIUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CN2)C(=O)O |
Origin of Product |
United States |
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